(4-oxocinnolin-1(4H)-yl)acetic acid
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Overview
Description
(4-oxocinnolin-1(4H)-yl)acetic acid is a chemical compound that belongs to the cinnolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxocinnolin-1(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(4-oxocinnolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(4-oxocinnolin-1(4H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-oxocinnolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cinnolinone derivatives: Compounds with similar core structures but different substituents.
Quinolinone derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
(4-oxocinnolin-1(4H)-yl)acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
203252-52-2 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-oxocinnolin-1-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-11-12(6-10(14)15)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15) |
InChI Key |
LIHJDBHWCADCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2CC(=O)O |
Origin of Product |
United States |
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